N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that features a unique structure combining a naphthalene moiety with an oxadiazole derivative. This combination has implications for its biological activity, particularly in the fields of anticancer and antimicrobial research. The following sections detail the biological activities observed, mechanisms of action, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 320.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The compound’s structure includes an oxadiazole ring known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer potential. This is attributed to their ability to inhibit various enzymes involved in cancer cell proliferation:
- Mechanisms of Action :
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. They are effective against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis:
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Studies on similar oxadiazole derivatives suggest:
- The presence of electron-donating groups (e.g., methyl groups) enhances activity.
- Substituents on the naphthalene or phenyl rings can significantly alter potency and selectivity against cancer cells or microbes .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of various oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those in this compound led to enhanced antibacterial activities compared to standard antibiotics .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-23-22(27-25-15)14-18-8-3-5-12-20(18)24-21(26)13-17-10-6-9-16-7-2-4-11-19(16)17/h2-12H,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFDKOYNGTBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.